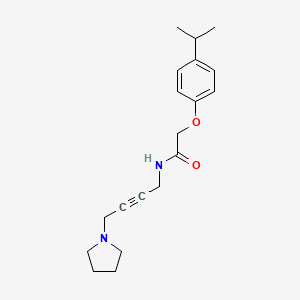
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound may act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, this compound has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function.
実験室実験の利点と制限
One advantage of using 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the study of certain neurological disorders. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves several steps. The first step is the synthesis of 4-isopropylphenol, which is achieved by reacting isopropylbenzene with oxygen in the presence of a catalyst. The second step involves the synthesis of 4-(pyrrolidin-1-yl)but-2-yn-1-amine, which is achieved by reacting pyrrolidine with propargyl bromide. The final step involves the reaction of 4-isopropylphenol and 4-(pyrrolidin-1-yl)but-2-yn-1-amine with acetic anhydride to yield 2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide.
科学的研究の応用
2-(4-isopropylphenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has potential applications in the field of medicine and biochemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent, as well as its ability to improve cognitive function.
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-16(2)17-7-9-18(10-8-17)23-15-19(22)20-11-3-4-12-21-13-5-6-14-21/h7-10,16H,5-6,11-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRWGBQPEIUUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2851517.png)
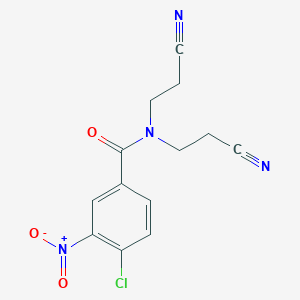
![2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2851524.png)
![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2851525.png)

![[3-(2-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2851527.png)
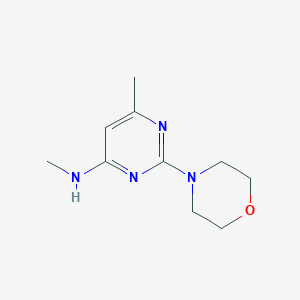
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2851530.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B2851532.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851534.png)
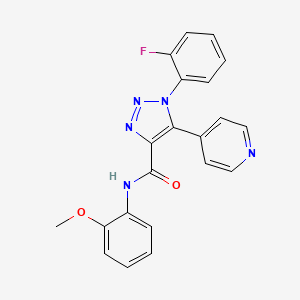
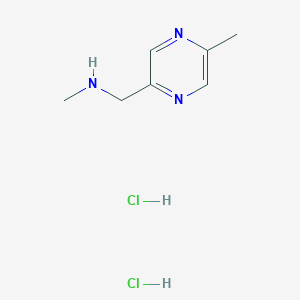
![2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2851538.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)